3-(3-methoxyphenyl)-2-methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride
Overview
Description
RY785 is a small molecule that acts as a potent and selective inhibitor of Kv2 voltage-gated potassium channels. These channels are crucial for various physiological processes, particularly in neuronal function. RY785 has been shown to inhibit Kv2.1 channels with high potency, making it a valuable tool for studying the physiological roles of these channels .
Mechanism of Action
Target of Action
The primary target of RY785 is the Kv2 voltage-gated K+ channels , specifically the rat Kv2.1 (Kcnb1) channels . Kv2 channels are conserved from Cnidaria to Chordata, suggesting they serve unique and fundamental purposes . They are expressed in nervous, muscular, and endocrine cell types .
Mode of Action
RY785 interacts with its targets in a use-dependent manner . It requires voltage sensor activation for both the onset of and recovery from inhibition . Intracellular tetraethylammonium, a classic open-channel blocker, competes with RY785 inhibition .
Biochemical Pathways
RY785 affects the gating current measurements of the Kv2.1 channels . It inhibits a component of voltage sensor activation and accelerates voltage sensor deactivation . This suggests that voltage sensor activation opens a path into the central cavity of Kv2.1 where RY785 binds and promotes voltage sensor deactivation .
Pharmacokinetics
The pharmacokinetics of RY785 is characterized by its use-dependent onset of inhibition . This means that the degree of inhibition will vary with local conditions such as membrane potential .
Result of Action
The result of RY785’s action is the elimination of Kv2.1 current at all physiologically relevant voltages , inhibiting ≥98% of the Kv2.1 conductance . After the block by RY785 equilibrates, trapped RY785 will simply decrease the Kv2 conductance density .
Action Environment
The action of RY785 is influenced by the membrane potential . The degree of inhibition will vary with local conditions such as membrane potential . This suggests that the efficacy and stability of RY785 can be influenced by the environment in which it is used .
Preparation Methods
The synthetic route for RY785 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
RY785 primarily undergoes reactions typical of small organic molecules, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
RY785 is extensively used in scientific research to study the physiological functions of Kv2 channels. It has applications in:
Chemistry: As a tool to investigate the chemical properties and reactivity of Kv2 channels.
Biology: To study the role of Kv2 channels in various biological processes, particularly in neuronal function.
Medicine: Potential therapeutic applications in conditions where Kv2 channel activity is dysregulated.
Industry: Used in the development of new pharmacological agents targeting Kv2 channels .
Comparison with Similar Compounds
RY785 is unique in its high selectivity and potency for Kv2 channels. Similar compounds include:
Tetraethylammonium: A less specific inhibitor that blocks potassium channels by binding to the selectivity filter.
Aminopyridines: Another class of potassium channel inhibitors with different mechanisms of action.
RY796: The (S) enantiomer of RY785, which has different binding properties and effects .
RY785 stands out due to its electroneutrality and specific binding mechanism, making it a valuable tool for studying Kv2 channels .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-2-methyl-N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-13(8-14-4-3-5-16(9-14)27-2)21(26)23-15-6-7-17-18(10-15)25-20(24-17)19-11-28-12-22-19/h3-7,9-13H,8H2,1-2H3,(H,23,26)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHVBJUDTWQELF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CSC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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